13-O-Acetylcorianin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O7/c1-6(2)8-9-14(19)22-10(8)11-15(4)16(5-21-11,24-7(3)18)12-13(23-12)17(9,15)20/h8-13,20H,1,5H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRWKEZPHWVFKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1C2C3C4(C(CO3)(C5C(C4(C1C(=O)O2)O)O5)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin and Technical Profile of 13-O-Acetylcorianin: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

13-O-Acetylcorianin is a naturally occurring sesquiterpenoid lactone belonging to the picrotoxane class of compounds. First identified from plants of the genus Coriaria, this molecule and its structural relatives are of significant interest due to their potent biological activities, primarily as neurotoxic agents. This technical guide provides a comprehensive overview of the origin, isolation, and known biological context of this compound, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development. While specific quantitative data and detailed experimental protocols for this compound remain limited in publicly available literature, this guide consolidates the existing knowledge and presents generalized methodologies based on closely related compounds.

Introduction and Origin

This compound is a sesquiterpenoid lactone first reported to be isolated from Coriaria microphylla.[1] The genus Coriaria, comprising various species of shrubs, is known for producing a range of toxic picrotoxane sesquiterpenoids.[1] While the foundational research is attributed to a 1990 publication in Planta Medica by Aguirre-Galviz and Templeton, the full experimental details of this initial isolation are not widely accessible.[1] Other potential plant sources that have been mentioned include Coriaria nepalensis.[1]

The toxic nature of Coriaria species has been long recognized, with compounds like coriamyrtin (B1205331) and tutin (B109302) being responsible for their neurotoxic effects. These effects are primarily mediated through the antagonism of γ-aminobutyric acid (GABA) type A receptors in the central nervous system. It is hypothesized that this compound shares this mechanism of action.

Physicochemical Properties

While extensive experimental data for this compound is not available, the following table summarizes its basic chemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀O₇ | BenchChem |

| Molecular Weight | 336.34 g/mol | BenchChem |

| Class | Sesquiterpenoid Lactone (Picrotoxane) | General Knowledge |

| Presumed Natural Source | Coriaria microphylla, Coriaria nepalensis | [1] |

Experimental Protocols

General Isolation and Purification of Sesquiterpenoid Lactones from Coriaria sp.

This protocol is adapted from the methodology described for the isolation of sesquiterpene glycosides from the root barks of Coriaria nepalensis.

1. Plant Material and Extraction:

- Air-dry the plant material (e.g., leaves or root bark of the Coriaria species).

- Powder the dried plant material to increase the surface area for extraction.

- Extract the powdered material exhaustively with 95% ethanol (B145695) at room temperature (3 x volumes, with stirring).

- Combine the ethanol extracts and concentrate under reduced pressure to yield a crude residue.

2. Solvent Partitioning:

- Suspend the crude residue in water.

- Perform successive liquid-liquid partitioning with solvents of increasing polarity: first with petroleum ether, followed by ethyl acetate (B1210297) (EtOAc), and then n-butanol (n-BuOH).

- The sesquiterpenoid lactones are expected to be enriched in the ethyl acetate fraction. Concentrate the EtOAc fraction in vacuo.

3. Chromatographic Purification:

- Subject the concentrated EtOAc fraction to column chromatography on silica (B1680970) gel.

- Elute the column with a gradient of petroleum ether and ethyl acetate of increasing polarity (e.g., 9:1, 8:2, 7:3, 6:4, 4:6).

- Collect fractions and monitor by thin-layer chromatography (TLC).

- Combine fractions containing compounds with similar TLC profiles.

- Further purify the fractions containing the target compounds using repeated column chromatography over silica gel with different solvent systems (e.g., chloroform/methanol gradients) and/or Sephadex LH-20 column chromatography (eluting with methanol).

- Final purification can be achieved using preparative high-performance liquid chromatography (HPLC).

4. Structure Elucidation:

- The structure of the purified compound is typically elucidated using a combination of spectroscopic techniques, including:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

- Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls (from the lactone and acetyl groups), and double bonds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To determine the complete chemical structure and stereochemistry.

Biosynthesis and Signaling Pathways

Proposed Biosynthetic Pathway

The biosynthesis of picrotoxane sesquiterpenoids is a complex process that is not yet fully elucidated. However, it is understood to originate from the general terpenoid pathway.

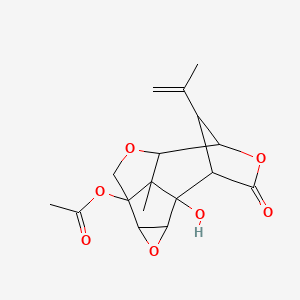

Caption: Proposed biosynthetic pathway of this compound.

Hypothesized Signaling Pathway: GABA-A Receptor Antagonism

Picrotoxane sesquiterpenoids are well-documented non-competitive antagonists of the GABA-A receptor, a ligand-gated ion channel. Their binding to a site within the chloride ion channel pore blocks the influx of chloride ions, thereby inhibiting the hyperpolarizing effect of GABA and leading to neuronal hyperexcitability.

Caption: Hypothesized mechanism of this compound as a GABA-A receptor antagonist.

Conclusion

This compound is a sesquiterpenoid lactone with a likely origin from the plant genus Coriaria. While detailed experimental data on this specific compound is sparse, its structural similarity to other picrotoxane sesquiterpenoids suggests a potent neurotoxic activity mediated through the antagonism of GABA-A receptors. The provided generalized isolation protocol and hypothesized biosynthetic and signaling pathways offer a framework for future research into this and related compounds. Further investigation is warranted to fully elucidate the specific biological activities, biosynthetic pathway, and potential therapeutic or toxicological significance of this compound.

References

13-O-Acetylcorianin chemical structure and properties

An In-depth Technical Guide to 13-O-Acetylcorianin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a sesquiterpenoid lactone of the picrotoxane family. It covers the compound's chemical structure, physicochemical properties, biological activity, and hypothesized mechanism of action, with a focus on presenting quantitative data and experimental methodologies.

Chemical Structure and Properties

This compound is a naturally occurring neurotoxin found in plants of the Coriaria genus, such as Coriaria intermedia and Coriaria microphylla.[1][2] Its complex polycyclic structure is characteristic of picrotoxane sesquiterpenoids and features an acetyl group at the 13th position.[3] This modification is believed to influence its lipophilicity and may affect its potency and toxicokinetics. The chemical identity and properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | [(1R,2S,4R,5R,8S,9R,12S,13R,14R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.1⁹,¹².0²,⁴.0⁵,¹³]tetradecan-5-yl] acetate[3] |

| Molecular Formula | C₁₇H₂₀O₇[3] |

| CAS Number | 108887-44-1 |

| Canonical SMILES | CC(=C)C1C2C3C4(C(CO3)(C5C(C4(C1C(=O)O2)O)O5)OC(=O)C)C |

| Isomeric SMILES | CC(=C)[C@@H]1[C@@H]2[C@@H]3[C@]4(--INVALID-LINK--([C@H]5--INVALID-LINK--O5)OC(=O)C)C |

| InChI | InChI=1S/C17H20O7/c1-6(2)8-9-14(19)22-10(8)11-15(4)16(5-21-11,24-7(3)18)12-13(23-12)17(9,15)20/h8-13,20H,1,5H2,2-4H3/t8-,9+,10+,11+,12+,13-,15-,16+,17-/m0/s1 |

| InChI Key | GHRWKEZPHWVFKN-VKLNUZRBSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 336.3 g/mol | |

| Boiling Point | 516.4±50.0 °C (Predicted) | |

| Density | 1.45±0.1 g/cm³ (Predicted) | |

| pKa | 12.49±0.70 (Predicted) |

Note: Experimental data for many physicochemical properties are not extensively documented in publicly available literature. The values presented are largely predicted from computational models.

Biological Activity and Mechanism of Action

The primary biological effect of this compound is its potent neurotoxicity. This activity stems from its function as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a crucial component of inhibitory neurotransmission in the central nervous system of both vertebrates and insects. By blocking the chloride ion channel of the GABA-A receptor, this compound and related picrotoxane sesquiterpenoids inhibit the hyperpolarizing effect of GABA, leading to hyperexcitability and convulsions. While comprehensive biological data for this compound is limited, the activity of structurally related compounds from the Coriaria genus is well-documented.

Hypothesized Signaling Pathway

The interaction of this compound with the GABA-A receptor is a critical aspect of its neurotoxic action. The following diagram illustrates this hypothesized signaling pathway.

References

The Biosynthesis of Picrotoxane Sesquiterpenoids: A Technical Guide for Researchers

Abstract

Picrotoxane sesquiterpenoids are a class of natural products characterized by a highly oxidized and complex molecular architecture, including a distinctive picrotoxane skeleton. These compounds, and the closely related dendrobine-type alkaloids, exhibit significant biological activities, making them of great interest to the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the current understanding of the picrotoxane sesquiterpenoid biosynthetic pathway, from precursor metabolism to the formation of the core skeleton and subsequent modifications. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of the enzymatic steps, relevant gene candidates, quantitative data where available, and detailed experimental protocols to facilitate further investigation in this field.

Introduction

Picrotoxane sesquiterpenoids are C15 isoprenoids that feature a highly functionalized cis-hydrindene core, often containing lactone rings and epoxide functionalities[1]. First isolated in the 19th century, these molecules have captivated chemists and pharmacologists due to their potent biological activities, including neurotoxic effects mediated through the antagonism of GABAA receptors[1]. A prominent related subgroup is the dendrobine-type alkaloids, which incorporate a nitrogen atom into the picrotoxane framework and are found in Dendrobium species used in traditional medicine[2].

The biosynthesis of these complex molecules is a multi-step enzymatic process that begins with the universal precursors of all terpenoids. While the complete pathway has not been fully elucidated and biochemically verified in a single organism, a combination of transcriptomic studies, gene functional analysis, and characterization of related pathways has allowed for the construction of a putative biosynthetic route. This guide will detail this proposed pathway, from the initial cyclization of farnesyl diphosphate (B83284) to the late-stage oxidative and nitrogen-incorporation reactions.

The Putative Biosynthetic Pathway of Picrotoxane Sesquiterpenoids

The biosynthesis of picrotoxane sesquiterpenoids begins with the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which produce the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[2]. These pathways are well-characterized and will not be detailed here. The core of picrotoxane biosynthesis begins with the C15 precursor, farnesyl pyrophosphate (FPP).

Formation of the Sesquiterpene Skeleton

The initial and crucial step in the formation of the picrotoxane skeleton is the cyclization of the linear FPP molecule, catalyzed by a sesquiterpene synthase (TPS) . While the specific TPS for picrotoxane biosynthesis has not been definitively isolated and characterized, transcriptomic analyses of Dendrobium species have identified numerous candidate TPS genes[3]. The proposed cyclization cascade likely proceeds through several carbocationic intermediates to form a complex tricyclic structure.

Oxidative Modifications

Following the formation of the initial sesquiterpene hydrocarbon, the picrotoxane skeleton undergoes extensive oxidative modifications. This "oxidase phase" is primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) . These enzymes are responsible for introducing hydroxyl groups, epoxides, and forming lactone rings that are characteristic of the picrotoxane family. Transcriptome studies of Dendrobium nobile and other related species have identified a large number of CYP450 genes that are co-expressed with other genes in the putative pathway, suggesting their involvement.

Formation of Dendrobine-type Alkaloids

For dendrobine-type picrotoxane sesquiterpenoids, a key step is the incorporation of a nitrogen atom. This is thought to be catalyzed by a branched-chain amino acid aminotransferase (BCAT) or a similar transaminase. These enzymes transfer an amino group from an amino acid donor, such as a branched-chain amino acid, to a keto-acid intermediate on the picrotoxane skeleton. Subsequent reactions, likely involving methyltransferases , can modify the newly introduced nitrogen atom.

The following diagram illustrates the proposed biosynthetic pathway:

Caption: A putative biosynthetic pathway for picrotoxane sesquiterpenoids and dendrobine-type alkaloids.

Quantitative Data

Quantitative biochemical data for the enzymes in the picrotoxane biosynthetic pathway is currently limited. Most studies have focused on gene expression analysis (qRT-PCR) rather than detailed enzyme kinetics. However, data from related and analogous enzyme systems can provide a benchmark for future studies.

Table 1: Kinetic Parameters of a Representative Sesquiterpene Synthase

| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (s-1µM-1) | Source |

| TgTPS2 (kunzeaol synthase) | FPP | 0.55 | 0.29 | 0.53 | |

| Note: TgTPS2 is not directly from the picrotoxane pathway but serves as a well-characterized example of a plant sesquiterpene synthase. |

Table 2: Inhibition of Human Cytochrome P450s by Dendrobine

| Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) | Source |

| CYP3A4 | Noncompetitive | 12.72 | 6.41 | |

| CYP2C19 | Competitive | 10.84 | 5.22 | |

| CYP2D6 | Competitive | 15.47 | 7.78 | |

| Note: This data reflects the interaction of a final product with human metabolic enzymes, not the kinetics of the biosynthetic enzymes themselves, but provides valuable quantitative information regarding picrotoxane-CYP450 interactions. |

Table 3: Dendrobine Production in Engineered Dendrobium catenatum

| Gene Combination Overexpressed | Fold Increase in Dendrobine | Source |

| CMK, DXR, MCT, STR1, CYP94C1, BCAT2, METTL23 | ~2-fold | |

| CMEAO | ~2-fold | |

| MYB61 (Transcription Factor) | >2-fold |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the picrotoxane biosynthetic pathway.

Heterologous Expression and Purification of a Candidate Terpene Synthase

This protocol is adapted from methods for expressing and purifying plant terpene synthases in E. coli.

Experimental Workflow:

Caption: Workflow for heterologous expression and purification of a terpene synthase.

Detailed Protocol:

-

Gene Synthesis and Cloning: Synthesize the candidate TPS gene, codon-optimized for E. coli expression. Clone the gene into a suitable expression vector, such as pET-28a(+), which provides an N-terminal His6-tag for purification.

-

Transformation: Transform the resulting plasmid into a competent E. coli expression strain, such as BL21(DE3).

-

Culture and Induction: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM and reduce the temperature to 16-20°C for overnight incubation.

-

Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication. Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA affinity column. Wash the column and elute the His-tagged protein with an imidazole (B134444) gradient.

-

Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

In Vitro Enzyme Assay for a Sesquiterpene Synthase

This protocol is designed to determine the activity and products of a purified sesquiterpene synthase.

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 25 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 5 mM DTT), the purified enzyme (1-5 µg), and the substrate, farnesyl pyrophosphate (FPP) (10-50 µM).

-

Two-Phase System: Overlay the aqueous reaction mixture with an organic solvent, such as dodecane (B42187) or hexane, to trap the volatile sesquiterpene products.

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Extraction and Analysis: Vigorously mix the reaction to extract the products into the organic layer. Separate the organic layer and analyze the products by gas chromatography-mass spectrometry (GC-MS).

Branched-Chain Amino Acid Aminotransferase (BCAT) Activity Assay

This is a coupled enzyme assay to measure BCAT activity spectrophotometrically.

-

Principle: The assay measures the reverse reaction of transamination. A branched-chain α-keto acid (e.g., α-ketoisocaproate) and an amino donor (e.g., glutamate) are used as substrates. The product, α-ketoglutarate, is then used in a coupled reaction with glutamate (B1630785) dehydrogenase, which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the BCAT activity.

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), a branched-chain α-keto acid, glutamate, pyridoxal (B1214274) 5'-phosphate (PLP), NADH, and glutamate dehydrogenase.

-

Assay: Initiate the reaction by adding the purified BCAT enzyme or a crude protein extract. Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation: Calculate the enzyme activity based on the rate of NADH oxidation using the Beer-Lambert law.

Quantification of Picrotoxane Sesquiterpenoids in Plant Tissue

This protocol outlines a general method for extracting and quantifying picrotoxane sesquiterpenoids from plant material.

-

Sample Preparation: Collect fresh plant tissue, freeze it in liquid nitrogen, and lyophilize it. Grind the dried tissue to a fine powder.

-

Extraction: Extract a known mass of the powdered tissue (e.g., 0.25 g) with a suitable solvent, such as methanol (B129727) or 2% acetic acid, by sonication or shaking.

-

Filtration and Cleanup: Centrifuge the extract to pellet the solid material and filter the supernatant. A solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

-

Quantification: Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. Quantify the target compounds by comparing their peak areas to a standard curve generated with authentic standards.

Conclusion and Future Perspectives

The biosynthesis of picrotoxane sesquiterpenoids is a complex and fascinating area of natural product chemistry. While significant progress has been made in identifying candidate genes through genomic and transcriptomic approaches, a complete biochemical understanding of the pathway is still emerging. Future research should focus on the heterologous expression and functional characterization of the candidate terpene synthases, CYP450s, aminotransferases, and methyltransferases to definitively establish their roles in the pathway. The in vitro reconstitution of the entire pathway using purified enzymes will be a critical step in validating the proposed route and will open up opportunities for metabolic engineering to produce these valuable compounds in microbial or plant-based systems. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to build upon in their efforts to unravel the intricacies of picrotoxane biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances and New Insights in Genome Analysis and Transcriptomic Approaches to Reveal Enzymes Associated with the Biosynthesis of Dendrobine-Type Sesquiterpenoid Alkaloids (DTSAs) from the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. identification-and-expression-analysis-of-the-terpenoid-synthase-gene-family-in-dendrobium-nobile - Ask this paper | Bohrium [bohrium.com]

Unveiling 13-O-Acetylcorianin: A Technical Guide to Its Natural Sources and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 13-O-Acetylcorianin, a sesquiterpenoid lactone with potential biological activities. While research specifically detailing the biological effects and quantitative analysis of this compound is limited, this document consolidates the current knowledge on its natural origins and provides established methodologies for its extraction and analysis based on closely related compounds.

Natural Provenance of this compound

This compound is a naturally occurring compound primarily isolated from plants belonging to the genus Coriaria.[1][2] This genus comprises shrubs and small trees recognized for producing a variety of sesquiterpenoid lactones, some of which are known for their toxic properties.[1]

The primary documented source of this compound is Coriaria microphylla, with its initial discovery credited to research on the chemical constituents of the leaves of this plant.[1] Other species within the Coriaria genus have also been identified as potential sources, including Coriaria nepalensis, Coriaria sinica, and Coriaria intermedia.[1][2]

Quantitative Analysis: Acknowledging the Data Gap

A thorough review of existing scientific literature reveals a notable scarcity of quantitative data specifically for this compound in its natural sources. To provide a practical framework for researchers, the following table presents representative data for the extraction and purification of its parent compound, corianin, from Coriaria species. This information can serve as a valuable benchmark for optimizing the extraction of this compound.

| Plant Material | Extraction Solvent | Extraction Method | Temperature (°C) | Extraction Time (h) | Crude Extract Yield (%) | Purity after Column Chromatography (%) | Purity after Preparative HPLC (%) | Reference |

| Dried, powdered seeds of Coriaria sinica | 95% Ethanol (B145695) | Maceration | Room Temperature | 72 | 10-15 | 60-70 | >98 | [2] |

| Dried, powdered seeds of Coriaria sinica | 95% Ethanol | Soxhlet Extraction | Boiling point of ethanol | 24 | 12-18 | 60-70 | >98 | [2] |

| Dried, powdered leaves of Coriaria sinica | Methanol (B129727) | Maceration | Room Temperature | 48 | 8-12 | 60-70 | >98 | [2] |

Experimental Protocols: A Roadmap for Isolation and Analysis

The following protocols are based on established methodologies for the extraction, purification, and quantification of related sesquiterpene lactones from the Coriaria genus and can be adapted for this compound.

Plant Material Preparation

-

Collection and Identification: Collect fresh plant material (e.g., leaves or seeds) from a verified botanical source of a Coriaria species.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days. Alternatively, use a circulating air oven at a temperature not exceeding 40°C to prevent the degradation of thermolabile compounds.[2]

-

Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh) to increase the surface area for efficient solvent extraction.[2]

Extraction of Crude this compound

This protocol outlines a standard maceration procedure.

-

Maceration: Weigh the powdered plant material and place it in a large glass container. Add a suitable solvent, such as 95% ethanol or methanol, in a 1:10 (w/v) ratio.[2]

-

Extraction: Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.[2]

-

Filtration and Concentration: Filter the mixture to separate the extract from the plant residue. Repeat the extraction of the residue two more times with fresh solvent. Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.[2]

Purification of this compound

This multi-step protocol is designed to isolate this compound from the crude extract.

-

Solvent-Solvent Partitioning:

-

Suspend the crude extract in a methanol-water mixture (9:1 v/v).

-

Partition this mixture with n-hexane to remove nonpolar constituents. Discard the n-hexane fraction.

-

Subsequently, partition the methanol-water fraction with ethyl acetate (B1210297). The sesquiterpene lactones, including this compound, are expected to partition into the ethyl acetate layer.[2]

-

Collect and concentrate the ethyl acetate fractions to dryness.[2]

-

-

Silica (B1680970) Gel Column Chromatography:

-

Prepare a silica gel (200-300 mesh) column.

-

Apply the concentrated ethyl acetate fraction to the column.

-

Elute the column with a gradient of petroleum ether and ethyl acetate to separate fractions based on polarity.[2]

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing this compound using a preparative HPLC system with a C18 column.

-

Use a suitable mobile phase, such as a gradient of methanol and water, to achieve high purity.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This analytical HPLC method can be used to determine the concentration of this compound.

-

Chromatographic Conditions:

Visualizing the Path to Purity: Experimental Workflow

The following diagram illustrates the generalized workflow for the extraction and isolation of this compound from its natural source.

Hypothetical Signaling Pathway: Exploring Potential Biological Activity

While direct evidence for the signaling pathways modulated by this compound is currently unavailable, the known biological activities of related sesquiterpene lactones suggest potential mechanisms of action.[4] Many compounds in this class exhibit anti-inflammatory and neurotoxic effects.[1][4] The diagram below illustrates a hypothetical signaling pathway for a neurotoxic sesquiterpenoid lactone, which could serve as a starting point for investigating this compound.

References

Toxic Sesquiterpenoid Lactones of the Coriaria Genus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Coriaria genus, commonly known as tutu, encompasses a group of poisonous plants distributed across various regions of the world. Their toxicity is primarily attributed to a class of picrotoxane-type sesquiterpenoid lactones, which are potent neurotoxins. This technical guide provides an in-depth overview of the most significant toxic sesquiterpenoid lactones found in Coriaria species, with a focus on their chemical structures, mechanisms of action, and toxicological profiles. Detailed methodologies for the extraction, isolation, structural elucidation, and toxicological assessment of these compounds are presented to aid researchers in their investigation of these complex natural products. Furthermore, this guide visualizes the key signaling pathways affected by these toxins and outlines experimental workflows using the DOT language for clarity and reproducibility.

Introduction

Plants of the Coriaria genus have been long recognized for their poisonous nature, with historical accounts of human and livestock poisonings.[1] The primary toxic principles are a group of sesquiterpenoid lactones belonging to the picrotoxane skeleton class.[2] Among these, tutin (B109302) and coriamyrtin (B1205331) are the most well-studied and are responsible for the characteristic neurotoxic effects observed upon ingestion of plant material or contaminated products such as honey.[3][4] These compounds represent a significant concern for public health and agriculture in regions where Coriaria species are prevalent.

From a pharmacological perspective, the potent and specific mechanism of action of these toxins as antagonists of inhibitory neurotransmitter receptors makes them valuable tools for neuroscience research.[5][6] Understanding their structure-activity relationships and toxicological profiles is crucial for the development of potential antidotes and for exploring any therapeutic potential, albeit with extreme caution due to their high toxicity. This guide aims to consolidate the current knowledge on these toxic lactones and provide practical, detailed methodologies for their study.

Prominent Toxic Sesquiterpenoid Lactones from Coriaria

Several toxic sesquiterpenoid lactones have been isolated and characterized from various Coriaria species. The most notable compounds include:

-

Tutin: A highly toxic convulsant found in several New Zealand Coriaria species.[6]

-

Coriamyrtin: The main toxic principle from the leaves and fruit of Coriaria myrtifolia.

-

Coriarin: A sesquiterpenoid lactone isolated from the achenes of Coriaria japonica.[7][8]

-

Corianin and Dihydrotutin: Also found alongside coriarin in Coriaria japonica.[7]

-

Coriatone and Corianlactone: Novel sesquiterpenes isolated from Coriaria nepalensis.[9][10][11]

The chemical structures of these compounds are all based on the picrotoxane skeleton, a highly oxygenated and stereochemically complex framework.

Quantitative Toxicity Data

The acute toxicity of these compounds is typically expressed as the median lethal dose (LD50), which is the dose required to kill 50% of a tested population.[12] The LD50 values for the most prominent Coriaria sesquiterpenoid lactones are summarized in the table below.

| Compound | Test Animal | Route of Administration | LD50 (mg/kg) | Reference |

| Tutin | Mouse (female) | Intraperitoneal (i.p.) | 3.0 | [13] |

| Coriamyrtin | Mouse | Intraperitoneal (i.p.) | 3 | [2] |

Mechanism of Action

The neurotoxic effects of Coriaria sesquiterpenoid lactones are primarily due to their potent antagonism of major inhibitory neurotransmitter receptors in the central nervous system: the γ-aminobutyric acid type A (GABAA) receptors and the glycine (B1666218) receptors (GlyR).[3][5][6]

Antagonism of GABAA and Glycine Receptors

GABA and glycine are the primary inhibitory neurotransmitters in the brain and spinal cord, respectively. Their binding to their respective receptors (GABAAR and GlyR) opens chloride ion channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[14]

Tutin and coriamyrtin act as non-competitive antagonists at these receptors.[3][15] By blocking the inhibitory signals of GABA and glycine, these toxins cause excessive neuronal stimulation, leading to the characteristic symptoms of poisoning, which include agitation, seizures, convulsions, and in severe cases, death.[4][5]

Below is a diagram illustrating the antagonistic effect of these lactones on inhibitory neurotransmission.

Caption: Antagonism of GABA_A and Glycine Receptors by Coriaria Lactones.

Experimental Protocols

Extraction and Isolation of Sesquiterpenoid Lactones

The following protocol is a general procedure for the extraction and isolation of sesquiterpenoid lactones from Coriaria plant material, based on methodologies described for Coriaria nepalensis.[3]

1. Plant Material Preparation:

-

Collect and air-dry the relevant plant parts (e.g., root bark, leaves, or achenes).

-

Powder the dried plant material using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material with 95% ethanol (B145695) at room temperature. Repeat the extraction three times to ensure exhaustive extraction.

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude residue.

-

Suspend the residue in water and perform successive liquid-liquid partitioning with solvents of increasing polarity: petroleum ether, ethyl acetate (B1210297), and n-butanol.

3. Chromatographic Separation:

-

Subject the ethyl acetate and n-butanol fractions, which are typically rich in sesquiterpenoid lactones, to column chromatography over silica (B1680970) gel.

-

Elute the column with a gradient of petroleum ether-ethyl acetate or chloroform-methanol mixtures of increasing polarity.

-

Monitor the collected fractions by thin-layer chromatography (TLC) and pool fractions with similar profiles.

-

Further purify the pooled fractions using repeated column chromatography over silica gel, Sephadex LH-20 (eluting with methanol (B129727) or chloroform-methanol mixtures), and/or reversed-phase (RP-18) silica gel (eluting with methanol-water or acetonitrile-water mixtures).

-

For final purification to obtain individual compounds, High-Performance Liquid Chromatography (HPLC) with a C18 column is often employed.

Below is a workflow diagram for the extraction and isolation process.

References

- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitory effects of tutin on glycine receptors in spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The isolation and structure elucidation of a new sesquiterpene lactone from the poisonous plant Coriaria japonica (Coriariaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective antagonism of rat inhibitory glycine receptor subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The actions of orally active GABAB receptor antagonists on GABAergic transmission in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. docs.axolbio.com [docs.axolbio.com]

- 13. researchgate.net [researchgate.net]

- 14. Glycine receptor - Wikipedia [en.wikipedia.org]

- 15. GABA Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Acetylated Corianin: A Technical Guide to Potential Biological Activities and Research Protocols

Disclaimer: Direct scientific literature on the biological activity of 13-O-acetylcorianin is not currently available.[1][2] This technical guide provides a comprehensive overview of its potential biological activities based on the known effects of its parent compound, corianin (B1206458), and the broader class of acetylated sesquiterpene lactones. The proposed experimental protocols, signaling pathways, and quantitative data are predictive and intended to guide future research endeavors for researchers, scientists, and drug development professionals.

Introduction

Corianin is a sesquiterpene lactone, a class of naturally occurring compounds recognized for their diverse and potent biological activities.[1] Acetylation, a frequent modification of natural products, can significantly alter their pharmacokinetic and pharmacodynamic properties, often leading to enhanced bioavailability and therapeutic efficacy.[1] The addition of an acetyl group, as in this compound, can impact lipophilicity, cell permeability, and interaction with biological targets.[2] This guide explores the hypothesized biological activities of acetylated corianin, focusing on its potential as an anticancer and anti-inflammatory agent.

Hypothesized Biological Activities

Based on the known bioactivities of similar compounds, this compound is predicted to exhibit the following biological effects:

-

Anticancer Activity: Sesquiterpene lactones are well-documented for their cytotoxic effects against various cancer cell lines. The presence of the α-methylene-γ-lactone group is a crucial structural feature for this activity, acting as a Michael acceptor to alkylate biological macromolecules, including key enzymes and transcription factors involved in cell proliferation and survival. Acetylation can sometimes enhance the anticancer activity of natural compounds. For example, acetylated quercetin (B1663063) (4Ac-Q) exhibited significantly higher antitumor activity compared to quercetin in breast cancer cells. Similarly, acetylation of 5-demethyltangeretin (5-DTAN) to 5-acetylated TAN (5-ATAN) enhanced its cytotoxic effect on PC-3 human prostate cancer cells.

-

Anti-inflammatory Activity: Many sesquiterpene lactones demonstrate potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammatory responses, and its inhibition leads to a decrease in the production of pro-inflammatory mediators.

Potential Anticancer Signaling Pathways

The anticancer effect of acetylated corianin is hypothesized to be mediated through the induction of apoptosis (programmed cell death). Two primary pathways are proposed: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8 and downstream executioner caspases.

References

An In-depth Technical Guide to 13-O-Acetylcorianin and its Parent Compound Corianin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing the specific biological activities and mechanisms of action for 13-O-Acetylcorianin and its parent compound, corianin (B1206458), is limited. This guide provides a comprehensive overview of the available chemical data and presents hypothesized biological activities and experimental protocols based on the broader class of sesquiterpene lactones and related compounds from the genus Coriaria. The proposed signaling pathways and experimental workflows are intended to serve as a foundation for future research.

Introduction

This compound is a naturally occurring sesquiterpene lactone isolated from plants of the Coriaria genus, such as Coriaria intermedia and Coriaria microphylla.[1][2][3] It is an acetylated derivative of corianin, another sesquiterpene lactone found in the same genus.[4][5] Sesquiterpene lactones are a large and diverse group of secondary metabolites known for their wide range of potent biological activities. The addition of an acetyl group, as seen in this compound, can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, often leading to enhanced bioavailability and therapeutic efficacy. This guide aims to consolidate the current knowledge on these two compounds and provide a framework for their future investigation.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound and corianin is presented below.

| Property | This compound | Corianin | Source |

| Molecular Formula | C₁₇H₂₀O₇ | C₁₅H₁₈O₆ | |

| Molecular Weight | 336.34 g/mol | 294.30 g/mol | |

| IUPAC Name | (1S,4S,5R,8R,9S,12S)-1,5,9-trimethyl-11-methylidene-3,7,10,13-tetraoxapentacyclo[6.5.0.0¹,⁵.0.⁴,¹².0⁹,¹²]tridecane-2,6-dione | (1R,2S,4R,5R,8S,9R,12S,13R,14R)-1,5-dihydroxy-13-methyl-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.1⁹,¹².0²,⁴.0⁵,¹³]tetradecan-11-one | |

| CAS Number | 108887-44-1 | 35481-77-7 | |

| Natural Source | Coriaria intermedia, Coriaria microphylla | Coriaria japonica, Coriaria ruscifolia, Coriaria nepalensis |

Hypothesized Biological Activities and Mechanisms of Action

While specific experimental data for this compound and corianin are scarce, their structural class suggests several potential biological activities.

Neurotoxicity and GABA Receptor Antagonism

Compounds isolated from the Coriaria genus are known for their neurotoxic properties. It is hypothesized that these compounds, including this compound and corianin, may act as non-competitive antagonists of GABA (gamma-aminobutyric acid) receptors, the primary inhibitory neurotransmitter system in the central nervous system. Antagonism of GABA receptors can lead to hyperexcitability and convulsions.

Anticancer Activity

Many sesquiterpene lactones exhibit cytotoxic effects against various cancer cell lines. This activity is often attributed to the presence of an α-methylene-γ-lactone group, which can act as a Michael acceptor and alkylate biological macromolecules, including proteins and DNA, leading to apoptosis.

Anti-inflammatory Activity

Sesquiterpene lactones are also known for their potent anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Inhibition of NF-κB leads to a reduction in the production of pro-inflammatory cytokines.

Proposed Experimental Protocols

Detailed experimental protocols for this compound and corianin are not available in the literature. The following are generalized methodologies for investigating the hypothesized biological activities.

Isolation and Purification

A general workflow for the isolation of these compounds from plant material is described below.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound or corianin for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Anti-inflammatory Activity (Nitric Oxide Assay)

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Reaction: Collect the cell supernatant and mix with Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite (B80452) concentration and calculate the percentage of NO inhibition.

Future Directions

There is a significant knowledge gap regarding the biological activities of this compound and corianin. Future research should focus on:

-

Systematic Biological Screening: Evaluating the cytotoxic, anti-inflammatory, neuroprotective, and other potential biological activities of both compounds using a panel of in vitro assays.

-

Comparative Studies: Directly comparing the potency and efficacy of this compound and corianin to understand the influence of the 13-O-acetyl group on biological activity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Studies: Assessing the therapeutic potential and toxicity of these compounds in animal models.

The investigation of these intriguing natural products holds the potential for the discovery of novel therapeutic agents.

References

Spectroscopic Profile of 13-O-Acetylcorianin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 13-O-Acetylcorianin, a picrotoxane sesquiterpene lactone. Due to the limited availability of direct experimental spectroscopic data for this compound in publicly accessible literature, this document compiles predicted Nuclear Magnetic Resonance (NMR) data and foundational mass spectrometry information for its parent compound, corianin.[1] Detailed, generalized experimental protocols for key analytical techniques are provided to guide researchers in the structural elucidation of this and related natural products.

Chemical Structure and Properties

This compound is a natural product isolated from plants of the Coriaria genus, such as Coriaria intermedia and Coriaria nepalensis.[2][3] Its structure is characterized by a complex, polycyclic sesquiterpene lactone framework with an acetyl group at the C-13 position.[2]

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀O₇ | [4] |

| Molecular Weight | 336.34 g/mol | |

| Predicted Boiling Point | 516.4 ± 50.0 °C | |

| Predicted Density | 1.45 ± 0.1 g/cm³ |

Spectroscopic Data

Detailed experimental spectral data for this compound are not widely available. However, predicted NMR data based on the analysis of structurally similar picrotoxane sesquiterpenes provide a valuable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Position | Predicted δH (ppm) | Multiplicity | J (Hz) |

| 2 | 4.2 - 4.4 | d | ~3.0 |

| 3 | 2.8 - 3.0 | m | |

| 4 | 2.0 - 2.2 | m | |

| 5 | 4.7 - 4.9 | d | ~4.0 |

| 6 | 3.8 - 4.0 | d | ~3.0 |

| 7 | 4.0 - 4.2 | m | |

| 8 | 3.8 - 4.0 | m | |

| 10 | 1.5 - 1.7 | s | |

| 12 | 4.8 - 5.0 | d | ~2.0 |

| 14 | 1.0 - 1.2 | s | |

| 15 | 1.8 - 2.0 | s | |

| OAc | 2.1 - 2.2 | s |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Position | Predicted δC (ppm) |

| 1 | 70 - 72 |

| 2 | 75 - 77 |

| 3 | 40 - 42 |

| 4 | 35 - 37 |

| 5 | 80 - 82 |

| 6 | 65 - 67 |

| 7 | 50 - 52 |

| 8 | 68 - 70 |

| 9 | 45 - 47 |

| 10 | 25 - 27 |

| 11 | 170 - 172 |

| 12 | 105 - 107 |

| 13 | 145 - 147 |

| 14 | 20 - 22 |

| 15 | 28 - 30 |

| OAc (C=O) | 169 - 171 |

| OAc (CH₃) | 20 - 22 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula. While specific MS data for this compound is scarce, the expected exact mass can be calculated and compared with experimental results.

Table 3: Mass Spectrometry Data for Corianin (Parent Compound)

| Ion | m/z (Observed) |

| [M+H]⁺ | 295.1125 |

| [M+Na]⁺ | 317.0944 |

For this compound (C₁₇H₂₀O₇), the expected exact mass would be a key parameter for confirmation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Infrared (IR) Spectroscopy: This technique identifies functional groups. For this compound, characteristic IR absorptions would be expected for the carbonyl groups of the lactone and acetate (B1210297) moieties, as well as C-O and C-H bonds.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about conjugated systems within the molecule. The presence of carbonyls and any carbon-carbon double bonds will influence the absorption maxima.

Experimental Protocols

The following are generalized methodologies for the key experiments required for the spectroscopic analysis of this compound and related sesquiterpene lactones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain detailed structural information, including connectivity and stereochemistry.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher), preferably with a cryoprobe for enhanced sensitivity.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃). Other deuterated solvents like acetone-d₆ or benzene-d₆ can also be used depending on solubility and to resolve overlapping signals. Transfer the solution to a 5 mm NMR tube and add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition:

-

1D ¹H NMR: Acquire a one-dimensional proton spectrum to identify proton environments and coupling patterns. Typical parameters include a spectral width of 12-16 ppm and a relaxation delay of 1-2 seconds.

-

1D ¹³C NMR & DEPT-135: Acquire a one-dimensional carbon spectrum to determine the number and type of carbon atoms (CH₃, CH₂, CH, C). This requires a larger number of scans due to the lower natural abundance of ¹³C.

-

2D COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight, elemental composition, and fragmentation patterns.

-

Instrumentation: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an ionization source like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Sample Preparation: Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent like methanol (B129727) or acetonitrile. The sample can be introduced via direct infusion or through a liquid chromatography (LC) system.

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight.

-

Tandem MS (MS/MS): Fragment the parent ion to obtain structural information from the resulting daughter ions.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be made by mixing the sample with dry KBr powder and pressing it into a disk.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Objective: To analyze electronic transitions and identify chromophores.

-

Instrumentation: A UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.

-

Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-800 nm.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the isolation and spectroscopic analysis of a natural product like this compound.

Caption: Generalized workflow for the isolation of this compound.

Caption: Workflow for spectroscopic analysis of a natural product.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 13-O-Acetylcorianin from Coriaria

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-O-Acetylcorianin is a sesquiterpenoid lactone found in plants of the Coriaria genus, including Coriaria microphylla, Coriaria nepalensis, and Coriaria intermedia.[1][2][3] Sesquiterpenoid lactones are a class of natural products known for their diverse and potent biological activities, making them a focus for phytochemical and pharmacological research.[4] Compounds from the Coriaria genus, in particular, are known for their neurotoxic properties, often acting as non-competitive antagonists of GABA receptors.[5] This document provides a detailed protocol for the extraction and purification of this compound from Coriaria plant material, based on established methodologies for similar compounds.

Data Presentation

While specific quantitative data for the extraction of this compound is not extensively available in published literature, the following tables provide representative data for the extraction of the related compound, corianin, from Coriaria species. This data can serve as a valuable benchmark for optimizing the extraction of this compound.

Table 1: Representative Extraction Yield of Crude Corianin from Coriaria sinica

| Plant Material | Extraction Solvent | Extraction Method | Temperature (°C) | Extraction Time (h) | Crude Extract Yield (%) |

| Dried, powdered seeds | 95% Ethanol (B145695) | Maceration | Room Temperature | 72 | 10-15 |

| Dried, powdered seeds | 95% Ethanol | Soxhlet Extraction | Boiling point of ethanol | 24 | 12-18 |

| Dried, powdered leaves | Methanol (B129727) | Maceration | Room Temperature | 48 | 8-12 |

Table 2: Representative Purity of Corianin after Different Purification Steps

| Purification Step | Stationary Phase | Mobile Phase | Purity (%) |

| Column Chromatography | Silica (B1680970) Gel (200-300 mesh) | Gradient: Petroleum Ether - Ethyl Acetate (B1210297) | 60-70 |

| Preparative HPLC | C18 column (10 µm) | Gradient: Acetonitrile - Water | >95 |

Experimental Protocols

The following protocol details the methodology for the extraction and isolation of this compound from Coriaria plant material.

Plant Material Preparation

-

Collection and Identification : Collect fresh leaves or other aerial parts of the desired Coriaria species from a reliable source. Ensure proper botanical identification.

-

Drying : Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days. Alternatively, use a circulating air oven at a temperature not exceeding 40°C to prevent the degradation of thermolabile compounds.

-

Grinding : Grind the dried plant material into a fine powder (approximately 40-60 mesh) using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of Crude this compound

This protocol describes a standard maceration procedure. Soxhlet extraction can also be employed for potentially higher efficiency, though it may not be suitable for heat-sensitive compounds.

-

Maceration :

-

Weigh the powdered plant material (e.g., 1 kg).

-

Place the powder in a large, sealable glass container.

-

Add a polar solvent, such as 95% ethanol or methanol, in a 1:10 (w/v) ratio (e.g., 1 kg of powder in 10 L of solvent).

-

Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.

-

-

Filtration and Concentration :

-

Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Repeat the extraction of the plant residue two more times with fresh solvent to ensure complete extraction.

-

Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

-

Purification of this compound

This multi-step purification protocol is designed to isolate this compound from the crude extract.

-

Solvent-Solvent Partitioning :

-

Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform liquid-liquid partitioning with a non-polar solvent like n-hexane to remove fats, waxes, and other non-polar impurities. Repeat this partitioning three times, discarding the n-hexane fraction each time.

-

Subsequently, partition the methanol-water fraction with a solvent of intermediate polarity, such as ethyl acetate. Sesquiterpene lactones, including this compound, are expected to partition into the ethyl acetate layer. Repeat this partitioning step three times.

-

Collect the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator.

-

-

Silica Gel Column Chromatography :

-

Prepare a silica gel (200-300 mesh) column using a suitable solvent system, such as a gradient of petroleum ether and ethyl acetate.

-

Dissolve the concentrated ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a stepwise gradient of increasing polarity (e.g., starting from 100% petroleum ether and gradually increasing the proportion of ethyl acetate).

-

Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing the compound of interest (based on TLC analysis) and concentrate them.

-

-

Final Purification (Optional) :

-

For higher purity, the enriched fractions can be subjected to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC).

-

Visualization

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

References

Application Note: Quantitative Analysis of 13-O-Acetylcorianin using a Validated HPLC-UV Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of 13-O-Acetylcorianin, a picrotoxane-type sesquiterpene lactone. The method presented here is suitable for the analysis of this compound in purified samples and complex matrices, such as plant extracts. This document provides detailed protocols for sample preparation, chromatographic conditions, and method validation parameters, ensuring accuracy and precision in line with ICH guidelines. The straightforward workflow and clear data presentation make this method ideal for researchers, scientists, and drug development professionals.

Introduction

This compound is a sesquiterpene lactone belonging to the picrotoxane class of natural products, which are known for their diverse and potent biological activities.[1] Found in plants of the Coriaria genus, these compounds are of significant interest for pharmacological research.[2] Accurate quantification of this compound is crucial for quality control of natural product extracts, pharmacokinetic studies, and in vitro and in vivo bioactivity assays. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used, accessible, and reliable technique for the analysis of such compounds.[3][4] This application note provides a comprehensive guide to a validated HPLC-UV method for the quantification of this compound.

Experimental

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid (analytical grade)

-

0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector was used.[5]

Chromatographic Conditions

The separation was achieved on a C18 reversed-phase column with the following parameters:

| Parameter | Value |

| Column | C18 reversed-phase column (4.6 x 150 mm, 5 µm)[5] |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-10 min, 30-70% B10-12 min, 70-90% B12-15 min, 30% B[5] |

| Flow Rate | 1.0 mL/min[5] |

| Column Temperature | 30°C[5] |

| Detection | UV at 210 nm[1][5] |

| Injection Volume | 10 µL[5] |

Protocols

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.[5]

Sample Preparation (from Plant Material)

-

Extraction: Macerate 1 g of dried and powdered plant material with 20 mL of methanol at room temperature for 24 hours.

-

Filtration: Filter the extract through Whatman No. 1 filter paper.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Reconstitution: Dissolve the dried extract in a known volume of methanol.

-

Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Summary

The HPLC-UV method was validated according to the International Council on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2][6][7] The validation parameters are summarized below.

| Validation Parameter | Result |

| Linearity (R²) | > 0.999[5] |

| Range | 1 - 200 µg/mL[5] |

| Accuracy (% Recovery) | 98.5% - 101.2%[5] |

| Precision (% RSD) | |

| Intra-day | < 1.5%[5] |

| Inter-day | < 2.0%[5] |

| Limit of Detection (LOD) | 0.3 µg/mL[5] |

| Limit of Quantification (LOQ) | 1.0 µg/mL[5] |

| Specificity | No interference from blank matrix observed |

Results and Discussion

The developed HPLC-UV method provides excellent separation and quantification of this compound. The retention time for this compound under the specified conditions is reproducible. The method demonstrated good linearity over the concentration range of 1-200 µg/mL with a correlation coefficient (R²) greater than 0.999. The accuracy of the method was confirmed by the high recovery rates, and the precision was demonstrated by the low relative standard deviation (%RSD) for both intra-day and inter-day analyses. The LOD and LOQ values indicate that the method is sensitive enough for the detection and quantification of this compound at low concentrations.

Visualizations

Caption: Experimental workflow for the quantification of this compound.

References

Application Note: Quantitative Analysis of 13-O-Acetylcorianin using UHPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective method for the quantification of 13-O-Acetylcorianin, a sesquiterpene lactone, using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The described protocol is applicable for the analysis of this compound in purified samples and complex matrices, such as plant extracts, relevant to phytochemical, pharmacological, and drug development research. The method utilizes a C18 reversed-phase column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection, ensuring high selectivity and sensitivity.

Introduction

This compound is a natural sesquiterpenoid lactone found in plants of the genus Coriaria.[1] Compounds of this class are of significant interest due to their diverse and potent biological activities.[1] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its biological functions. UHPLC-MS/MS offers superior sensitivity and specificity compared to other analytical techniques like HPLC-UV, making it the method of choice for trace-level quantification in complex biological samples.[2] This document provides a comprehensive protocol for the UHPLC-MS/MS analysis of this compound.

Experimental

Sample Preparation

A stock solution of this compound is prepared in methanol (B129727).[2] Calibration standards are then prepared by serial dilution of the stock solution with the initial mobile phase composition to cover the desired concentration range.[2] For analysis of plant material, a standard maceration or Soxhlet extraction can be employed using a suitable solvent like methanol or 95% ethanol. The crude extract may require further purification, for example, through solvent-solvent partitioning followed by column chromatography, before UHPLC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is performed on a UHPLC system using a C18 reversed-phase column. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is employed to achieve optimal separation. The addition of formic acid aids in the protonation of the analyte, which is beneficial for positive ion electrospray ionization.

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The analysis is performed in Multiple Reaction Monitoring (MRM) mode to ensure the highest selectivity and sensitivity. The MRM transitions are determined by selecting the protonated molecular ion [M+H]⁺ as the precursor ion and identifying its characteristic product ions after collision-induced dissociation (CID). For this compound (C₁₇H₂₀O₇, Exact Mass: 336.12), the precursor ion is m/z 337.1. Based on the fragmentation of similar sesquiterpene lactones, which often involves the loss of acyloxy side chains, the primary product ions would result from the neutral loss of acetic acid (60 Da) and subsequent fragmentations.

Protocols

UHPLC-MS/MS Method Parameters

Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 reversed-phase column (2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 0-3 min, 20-80% B; 3-4 min, 80-95% B; 4-5 min, 20% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 2 µL |

| Run Time | 5 minutes |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 337.1 |

| Product Ion (Q3) - Quantifier | m/z 277.1 |

| Product Ion (Q3) - Qualifier | m/z 259.1 |

| Collision Energy | To be optimized for the specific instrument |

| Dwell Time | To be optimized for the specific instrument |

Quantitative Data Summary

The following table summarizes the key performance parameters of the UHPLC-MS/MS method for the analysis of this compound, demonstrating its suitability for quantitative applications.

Table 3: Method Performance Parameters

| Performance Parameter | UHPLC-MS/MS |

| Linearity (R²) | > 0.9998 |

| Range (µg/mL) | 0.1 - 50 |

| Accuracy (% Recovery) | 99.1% - 100.8% |

| Precision (% RSD) - Intra-day | < 1.0% |

| Precision (% RSD) - Inter-day | < 1.8% |

| Limit of Detection (LOD) (µg/mL) | 0.03 |

| Limit of Quantification (LOQ) (µg/mL) | 0.1 |

| Specificity | High |

Visualizations

Caption: Experimental workflow for the UHPLC-MS/MS analysis of this compound.

Caption: Proposed fragmentation pathway for this compound in positive ESI mode.

References

Application Note: Analytical Methods for the Quantification of Sesquiterpenoid Lactones

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sesquiterpenoid lactones (STLs) are a large and diverse group of naturally occurring secondary metabolites, primarily found in plants of the Asteraceae family.[1][2] These compounds are of significant interest due to their wide range of biological and therapeutic activities, including anti-inflammatory, anti-malarial, and anti-cancer properties.[1][3][4] Prominent examples include artemisinin, a potent antimalarial drug from Artemisia annua, and parthenolide (B1678480) from feverfew (Tanacetum parthenium), known for its anti-inflammatory effects. Accurate and reliable quantification of STLs is crucial for the quality control of herbal medicines, standardization of extracts, pharmacokinetic studies, and the development of new therapeutic agents.

This application note provides a comprehensive overview of the primary analytical techniques used for STL quantification, detailed experimental protocols, and a summary of quantitative data for key compounds.

Overview of Analytical Methodologies

The choice of analytical method for STL quantification depends on the specific compound, the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation. Due to the low volatility and thermal instability of many STLs, liquid chromatography-based methods are generally preferred over gas chromatography.

-

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is the most common and widely accessible technique for STL analysis. It is a robust method suitable for routine quality control. However, some STLs, like artemisinin, lack a strong chromophore, which can result in low UV absorbance and affect the accuracy of quantification. Derivatization techniques can be employed to enhance UV detection.

-

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS): LC coupled with a mass spectrometer offers significantly higher sensitivity and selectivity compared to HPLC-UV. Techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) allow for precise quantification of target analytes even in complex matrices and at very low concentrations. This makes it the method of choice for analyzing biological samples.

-

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for STLs due to their thermal lability, GC-MS can be used for the analysis of more volatile or derivatized STLs. It is a powerful tool for identifying and quantifying components in complex mixtures like essential oils.

-

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Quantitative ¹H-NMR (qHNMR) is a valuable tool for the direct measurement of STLs in crude extracts without the need for chromatographic separation or reference standards for every compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for accurate quantification.

Quantitative Data Summary

The following table summarizes the performance characteristics of various analytical methods used for the quantification of representative sesquiterpenoid lactones.

| Analyte | Matrix | Method | Linearity Range | LOD/LOQ | Recovery (%) | Reference |

| Parthenolide | Feverfew (Tanacetum parthenium) | HPLC-UV | 0.160 - 850 µg/mL | LOD: 0.10 ng (on column) | 99.3% | |

| Parthenolide | Feverfew Products | HPLC-UV | 0.00 - 0.400 mg/mL | - | 103.1% | |

| Parthenolide | Plant Extracts (spiked) | Spectrophotometry | 11 - 82 µmol/L | - | 96.22 - 103.62% | |

| Artemisinin | Bulk Drug | RP-HPLC-UV | 5 - 25 µg/mL | LOD: 0.15 µg/mL; LOQ: 0.45 µg/mL | - | |

| Artemisinin | Artemisia annua | LC-MS (SIM) | - | - | - | |

| Artemisinin | Pure Samples | HPLC-ELSD | 0.1 - 20 mg/mL | LOQ: 0.1 mg/mL | - | |

| Cynaropicrin | Artichoke Leaf Extracts | ¹H-NMR | - | - | - | |

| Cynaropicrin | Cynara cardunculus | HPLC-DAD | 4.98 x 10⁻³ - 4.98 mg/mL | - | - | |

| Helenalin Esters | Arnica montana | ¹H-NMR | - | - | - | |

| 5 STLs | Lindera aggregata | UPLC-MS/MS | R² ≥ 0.9992 | - | 97.3 - 103.4% |

Experimental Protocols & Workflows

The following diagrams and protocols provide detailed methodologies for the quantification of sesquiterpenoid lactones.

Caption: General workflow for STL quantification.

Protocol 1: General Sample Preparation and Extraction

This protocol describes a general method for extracting STLs from dried plant material.

-

Sample Preparation: Dry the plant material (e.g., leaves, roots) at room temperature or in an oven at 40°C to a constant weight. Grind the dried material into a fine powder using a mechanical mill.

-

Extraction:

-

Weigh approximately 1-10 g of the powdered plant material.

-

Transfer the powder to an Erlenmeyer flask. Add a suitable organic solvent such as methanol, ethanol, acetonitrile, or dichloromethane (B109758) (a typical ratio is 1:10 or 1:20, w/v). Polar organic solvents are often preferred.

-

Agitate the mixture using a shaker or sonicator for 30-60 minutes at room temperature. Some protocols may involve longer maceration periods.

-

Separate the extract from the solid plant material by filtration through Whatman No. 1 filter paper or by centrifugation.

-

Repeat the extraction process on the plant residue two more times to ensure complete extraction.

-

-

Concentration:

-

Combine the filtrates from all extraction steps.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to avoid degradation of thermolabile compounds.

-

-

Sample Clean-up (Optional but Recommended):

-

For complex matrices, a clean-up step using Solid-Phase Extraction (SPE) or liquid-liquid partitioning can remove interfering compounds. For example, a dewaxing step can be performed by dissolving the crude extract in a warm ethanol-water mixture (e.g., 70:30 v/v) and partitioning against hexane.

-

-

Final Preparation:

-

Dry the final extract completely.

-

Reconstitute a known weight of the dry extract in the mobile phase to be used for chromatographic analysis to a specific final concentration (e.g., 1 mg/mL).

-

Filter the final solution through a 0.45 µm or 0.22 µm syringe filter before injection into the analytical instrument.

-

Protocol 2: Quantification of Parthenolide by HPLC-UV